1-Benzoyl-3-(methoxymethoxy)-2-(3-nitrophenyl)imidazolidin-4-one
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Overview
Description
Benzoyl-MNO , is a synthetic organic compound with an intriguing structure. Let’s break it down:
Benzoyl: This group consists of a benzene ring with a carbonyl (C=O) functional group attached.
MNO: Refers to the three substituents on the imidazolidin-4-one ring
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for Benzoyl-MNO, but one common approach involves cyclization of a precursor compound. Here’s a simplified route:
-
Synthesis of Precursor
- Start with a suitable precursor containing the necessary functional groups (e.g., benzoyl chloride, methoxymethoxy aniline, and 3-nitrobenzaldehyde).
- React these components to form the imidazolidin-4-one ring.
-
Benzoyl-MNO Formation
- Cyclize the precursor under appropriate conditions (e.g., using acid catalysts or base-promoted cyclization).
- Isolate and purify Benzoyl-MNO.
Industrial Production:
Industrial-scale production typically involves optimization of the synthetic route, scalability, and cost-effectiveness. Detailed industrial methods are proprietary, but they follow similar principles.
Chemical Reactions Analysis
Benzoyl-MNO participates in various chemical reactions:
Oxidation: The benzoyl group can undergo oxidation to form benzoic acid.
Reduction: Reduction of the nitrophenyl group yields an amino group.
Substitution: The methoxymethoxy group can be replaced by other nucleophiles.
Major Products: These reactions lead to derivatives such as substituted imidazolidin-4-ones and related compounds.
Scientific Research Applications
Benzoyl-MNO finds applications in diverse fields:
Medicine: Investigated for potential antitumor and anti-inflammatory properties.
Chemistry: Used as a building block for designing novel molecules.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
Benzoyl-MNO’s uniqueness lies in its specific combination of substituents. Similar compounds include other imidazolidin-4-ones, benzoyl derivatives, and nitrophenyl-substituted compounds.
Properties
Molecular Formula |
C18H17N3O6 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-benzoyl-3-(methoxymethoxy)-2-(3-nitrophenyl)imidazolidin-4-one |
InChI |
InChI=1S/C18H17N3O6/c1-26-12-27-20-16(22)11-19(18(23)13-6-3-2-4-7-13)17(20)14-8-5-9-15(10-14)21(24)25/h2-10,17H,11-12H2,1H3 |
InChI Key |
KZFGNCVAZCRQRU-UHFFFAOYSA-N |
Canonical SMILES |
COCON1C(N(CC1=O)C(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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